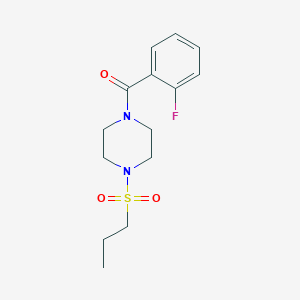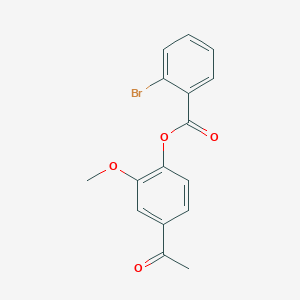
1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorobenzoyl group and a propane-1-sulfonyl group, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the 2-Fluorobenzoyl Group: The piperazine core is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-fluorobenzoyl-substituted piperazine.
Addition of the Propane-1-Sulfonyl Group: Finally, the 2-fluorobenzoyl-substituted piperazine is reacted with propane-1-sulfonyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(2-Chlorobenzoyl)-4-(propane-1-sulfonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Methylbenzoyl)-4-(propane-1-sulfonyl)piperazine: Similar structure but with a methyl group instead of fluorine.
1-(2-Nitrobenzoyl)-4-(propane-1-sulfonyl)piperazine: Similar structure but with a nitro group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-fluorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFHZUOLNGHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one](/img/structure/B5593964.png)

![N-ethyl-2-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5593980.png)

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)
![ETHYL 5-AMINO-3-(4-FLUOROPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE](/img/structure/B5593994.png)
![(E)-N-methoxy-1-[3-methoxy-4-(4-nitrophenoxy)phenyl]methanimine](/img/structure/B5593996.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594010.png)
![4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B5594017.png)
![7-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5594020.png)
![4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone](/img/structure/B5594026.png)
![N-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5594032.png)
![2-methyl-4-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5594045.png)
